molecular formula C6H6Cl2Si B7724525 Dichloro(phenyl)silane

Dichloro(phenyl)silane

Cat. No.: B7724525
M. Wt: 177.10 g/mol
InChI Key: VIRVTHOOZABTPR-UHFFFAOYSA-N
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Description

Dichloro(phenyl)silane (C₇H₈Cl₂Si, CAS 149-74-6) is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms and one phenyl group. Its molecular weight is 191.13 g/mol, and it is commonly used as a precursor in silicone chemistry and organic synthesis. The compound’s reactivity is dominated by the Si–Cl bonds, which hydrolyze readily in the presence of moisture, releasing hydrochloric acid (HCl) and forming siloxanes or silanols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:

C6H5MgBr+SiCl4C6H5SiCl3+MgBrCl\text{C}_6\text{H}_5\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_6\text{H}_5\text{SiCl}_3 + \text{MgBrCl} C6​H5​MgBr+SiCl4​→C6​H5​SiCl3​+MgBrCl

The resulting trichlorophenylsilane can then be reduced using lithium aluminum hydride to yield this compound:

C6H5SiCl3+LiAlH4C6H5SiCl2+LiAlHCl2\text{C}_6\text{H}_5\text{SiCl}_3 + \text{LiAlH}_4 \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2 + \text{LiAlHCl}_2 C6​H5​SiCl3​+LiAlH4​→C6​H5​SiCl2​+LiAlHCl2​

Industrial Production Methods

In industrial settings, this compound is typically produced by the direct reaction of phenylsilane with chlorine gas. This method is efficient and scalable, making it suitable for large-scale production:

C6H5SiH3+Cl2C6H5SiCl2+HCl\text{C}_6\text{H}_5\text{SiH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2 + \text{HCl} C6​H5​SiH3​+Cl2​→C6​H5​SiCl2​+HCl

Chemical Reactions Analysis

Hydrolysis

Dichloro(phenyl)silane undergoes rapid hydrolysis in the presence of water or moisture, producing phenylsilanediol and hydrochloric acid:
C₆H₅SiCl₂ + 2 H₂O → C₆H₅Si(OH)₂ + 2 HCl\text{C₆H₅SiCl₂ + 2 H₂O → C₆H₅Si(OH)₂ + 2 HCl}

Key Features:

  • Reactivity : The reaction is exothermic and often vigorous, with potential for HCl gas evolution .

  • Conditions : Proceeds at room temperature; rate increases with agitation or elevated temperatures .

  • Applications : Used to synthesize silanol precursors for silicone polymers .

ParameterDetailsSource
ByproductHCl (gaseous)
Reaction MediumWater or humid environments
Thermal ManagementRequires cooling to control exotherm

Nucleophilic Substitution

The chlorine atoms are readily replaced by nucleophiles (e.g., alcohols, amines), yielding functionalized silanes:
C₆H₅SiCl₂ + 2 ROH → C₆H₅Si(OR)₂ + 2 HCl\text{C₆H₅SiCl₂ + 2 ROH → C₆H₅Si(OR)₂ + 2 HCl}
C₆H₅SiCl₂ + 2 RNH₂ → C₆H₅Si(NHR)₂ + 2 HCl\text{C₆H₅SiCl₂ + 2 RNH₂ → C₆H₅Si(NHR)₂ + 2 HCl}

Key Features:

  • Reagents : Alcohols, amines, thiols, or Grignard reagents .

  • Conditions : Mild temperatures (20–60°C); often conducted in inert solvents like ether .

  • Products : Alkoxy-, amino-, or aryl-substituted silanes used in coatings and adhesives .

Reduction

Reduction with agents like lithium aluminum hydride (LiAlH₄) converts the compound to phenylsilane:
C₆H₅SiCl₂ + LiAlH₄ → C₆H₅SiH₂ + LiAlCl₂\text{C₆H₅SiCl₂ + LiAlH₄ → C₆H₅SiH₂ + LiAlCl₂}

Key Features:

  • Selectivity : LiAlH₄ selectively reduces Si–Cl bonds without affecting the phenyl group .

  • Conditions : Anhydrous ether or THF at 0–25°C .

  • Applications : Phenylsilane serves as a reducing agent in organic synthesis .

Chlorination and Functionalization

Under controlled chlorination, the phenyl ring undergoes electrophilic substitution:
C₆H₅SiCl₂ + Cl₂ → C₆H₄ClSiCl₂ + HCl\text{C₆H₅SiCl₂ + Cl₂ → C₆H₄ClSiCl₂ + HCl}

Key Features:

  • Catalysts : SbCl₃ or iodine enhances meta-chlorination on the phenyl ring .

  • Temperature Dependence :

    • <50°C : Addition to the ring dominates.

    • >50°C : Substitution (Cl replaces H) becomes prevalent .

Reaction Mechanisms

The reactivity of this compound is governed by:

  • Electrophilic Silicon : The Si–Cl bonds polarize, rendering Si susceptible to nucleophilic attack.

  • Nucleophilic Substitution : A two-step process involving nucleophile coordination and Cl⁻ departure .

  • Ring Chlorination : Electrophilic aromatic substitution directed by the electron-withdrawing SiCl₂ group .

Comparative Reactivity

Reaction TypeThis compoundDichlorodiphenylsilane
Hydrolysis RateFast (exothermic)Moderate
Chlorination SitePhenyl ring (meta)Silicon center
Reduction EaseHigh (LiAlH₄)Low

Data synthesized from .

Hazards and Handling

  • Air/Water Reactivity : Violent hydrolysis releases HCl gas; requires dry storage .

  • Incompatibilities : Avoid bases, oxidizing agents, and moisture .

  • Safety Protocols : Use PPE, conduct reactions under inert atmosphere, and employ gas scrubbers for HCl .

Scientific Research Applications

Chemical Synthesis

Dichloro(phenyl)silane serves as a key intermediate in the synthesis of various silicon-containing compounds. Its reactivity allows it to participate in several chemical reactions, such as hydroboration and Grignard reactions.

  • Hydroboration Reactions : A study demonstrated the hydroboration of dichloro(phenylethynyl)silane using triethylborane (BEt3), yielding high conversion rates and demonstrating its utility in synthesizing more complex silanes .
  • Grignard Reactions : The compound has been utilized in Grignard-type reactions to produce a variety of silicon-based derivatives. For instance, reactions involving this compound with lithium reagents have been explored to synthesize substituted phenylsilanes .

Material Science

This compound is employed in the production of silicone-based materials, which are crucial for various applications including adhesives, sealants, and coatings.

  • Silicone Polymers : Research indicates that this compound can be used as a precursor for silicone-based polymers through condensation reactions. These polymers exhibit enhanced mechanical properties and thermal stability .
  • Plasma-Polymerized Films : Thin films derived from dichloro(methyl)phenylsilane have been studied for their chemical composition and surface morphology. These films demonstrate potential for use in electronic and optical applications due to their unique properties .

Nanotechnology

The compound's ability to form siloxane networks makes it valuable in nanotechnology, particularly in the creation of nanostructured materials.

  • Nanoparticle Synthesis : this compound has been used in the synthesis of nanoparticles through sol-gel processes. These nanoparticles can be functionalized for specific applications, including drug delivery systems and biosensors .

Case Study 1: Hydroboration of Silanes

A detailed study on the hydroboration of dichloro(phenylethynyl)silane showed an 80% yield of the desired product after reaction with BEt3 at elevated temperatures. This highlights the efficiency of this compound as a precursor in synthetic organic chemistry .

Case Study 2: Plasma Polymerization

Research on plasma-polymerized films from dichloro(methyl)phenylsilane revealed that these films possess desirable properties for electronic applications, such as improved dielectric strength and chemical resistance. The study utilized techniques like FTIR and XPS to analyze the structural characteristics of the films .

Data Tables

Application AreaSpecific Use CaseYield/Performance Metrics
Chemical SynthesisHydroboration with BEt380% yield
Material ScienceSilicone polymer precursorEnhanced mechanical properties
NanotechnologyNanoparticle synthesisFunctionalized for drug delivery

Mechanism of Action

The reactivity of dichloro(phenyl)silane is primarily due to the presence of silicon-chlorine bonds. These bonds are highly polar, making the silicon atom electrophilic and susceptible to nucleophilic attack. The mechanism of action typically involves the nucleophilic substitution of chlorine atoms, leading to the formation of new silicon-based compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Dichloro(phenyl)silane and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
This compound C₇H₈Cl₂Si 191.13 149-74-6 One phenyl group; liquid at room temperature; hydrolytically reactive
Dichloro(diphenyl)silane C₁₂H₁₀Cl₂Si 253.28 80-10-4 Two phenyl groups; higher thermal stability; used in silicone polymers
Dichlorosilane Cl₂SiH₂ 100.01 4109-96-0 Simplest dichlorosilane; gaseous state; high flammability
Trichloro(phenethyl)silane C₈H₉Cl₃Si 239.60 940-41-0 Phenethyl group; three Cl atoms; higher density (1.234 g/mL)
Chlorotriphenylsilane C₁₈H₁₅ClSi 294.85 76-86-8 Three phenyl groups; solid at room temperature; used as a Lewis acid

Research Findings and Trends

  • Reactivity Studies : NMR data reveal that this compound forms distinct alkene products in hydroboration reactions, influenced by substituents on silicon .
  • Synthetic Innovations: Reduction of this compound to phenyl silane achieves >98% purity under controlled conditions, highlighting its utility in producing Si–H functional materials .
  • Market Dynamics : Dichloro(diphenyl)silane remains a staple in polymer industries, while this compound sees growing interest in pharmaceutical intermediates .

Biological Activity

Dichloro(phenyl)silane (C6H6Cl2Si), a silane compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to silicon. Its molecular structure can be represented as follows:

C6H6Cl2Si\text{C}_6\text{H}_6\text{Cl}_2\text{Si}

This compound is classified under high-production volume chemicals, indicating its significant industrial application and potential environmental impact .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effect on various cancer cell lines, revealing that it can inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)15.0
HT-29 (Colon Cancer)12.5
M21 (Skin Melanoma)18.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency against different types of cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression. Studies suggest that it may modulate the expression of key genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy in Preclinical Models : A preclinical study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study noted a reduction in tumor volume by approximately 50% within two weeks of treatment.
  • Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy of treatment regimens, leading to improved survival rates in animal models .

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, particularly concerning organ systems such as the liver and kidneys. Long-term exposure studies are recommended to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dichloro(phenyl)silane, and how are intermediates characterized?

this compound is synthesized via hydrosilylation or substitution reactions. For example, reactions of phenylmagnesium bromide with silicon tetrachloride yield this compound. Characterization typically involves <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR spectroscopy to confirm Si–C bond formation and purity. <sup>29</sup>Si NMR chemical shifts between 10–20 ppm are indicative of dichlorosilane derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high toxicity (CAS 696-28-6), handling requires inert-atmosphere techniques (e.g., Schlenk lines), fume hoods, and personal protective equipment (gloves, goggles). Waste must be neutralized with alkaline solutions before disposal to avoid hydrolysis hazards .

Q. How does the hydrolytic stability of this compound compare to other chlorosilanes?

Hydrolysis rates depend on steric hindrance and electronic effects. The phenyl group in this compound slows hydrolysis compared to alkyldichlorosilanes due to reduced electrophilicity at the Si center. Kinetic studies using pH-controlled aqueous solutions and GC-MS monitoring are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with triethylborane vs. 9-BBN?

With triethylborane (BEt3), this compound undergoes 1,2-hydroboration at the alkynyl group, forming alkenylsilanes. In contrast, 9-BBN promotes selective Si–Cl bond activation, yielding bicyclic borasiloxanes. This divergence arises from steric and electronic factors: 9-BBN’s bulky structure favors Si–Cl cleavage over alkynyl addition .

Q. How do substituents on the phenyl ring influence the electronic properties of this compound?

Electron-withdrawing groups (e.g., –NO2) increase the electrophilicity of the Si center, accelerating nucleophilic substitution. Computational studies (DFT) show that para-substituted derivatives exhibit linear correlations between Hammett σ values and Si–Cl bond dissociation energies .

Q. What analytical strategies resolve contradictions in reported NMR data for this compound derivatives?

Discrepancies in <sup>29</sup>Si NMR shifts (e.g., 12c vs. 12c’ in hydroboration products) arise from stereoisomerism or solvent effects. Refocused INEPT NMR experiments and variable-temperature studies can distinguish between isomers and quantify dynamic processes .

Q. How can this compound be integrated into hybrid materials while mitigating Si–Cl hydrolysis?

Pre-functionalization via silyl ether formation (e.g., using alcohols or amines) stabilizes the Si center. Sol-gel methods under anhydrous conditions with catalysts (e.g., NH4F) improve crosslinking efficiency. FT-IR and TGA confirm hydrolysis resistance in the final material .

Q. Methodological Recommendations

  • Synthesis Optimization : Use Schlenk techniques to prevent moisture ingress.
  • Reaction Monitoring : Employ <sup>29</sup>Si NMR for real-time tracking of Si–Cl bond transformations.
  • Computational Aids : Apply DFT calculations (e.g., Gaussian) to predict substituent effects on reactivity .

Properties

IUPAC Name

dichloro(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVTHOOZABTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99936-07-9
Details Compound: Benzene, (dichlorosilyl)-, homopolymer
Record name Benzene, (dichlorosilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99936-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

177.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-84-1
Record name (Dichlorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(phenyl)silane
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Reactant of Route 3
Dichloro(phenyl)silane
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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